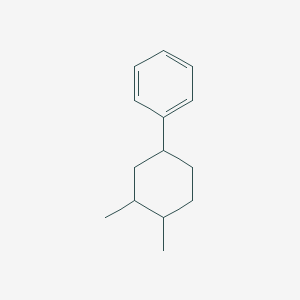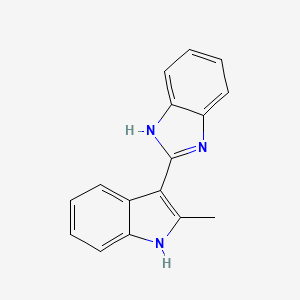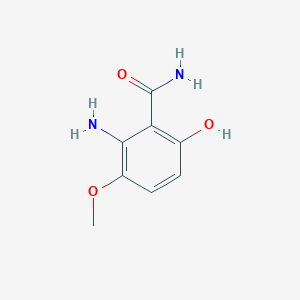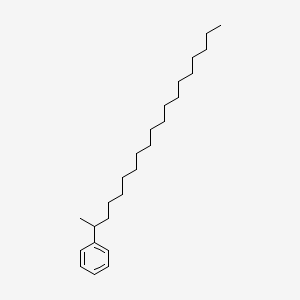![molecular formula C37H30N2 B14271073 N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 136482-43-4](/img/structure/B14271073.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a central methylene bridge, which is further connected to two aniline groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) typically involves the reaction of aniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous addition of reactants: Aniline and formaldehyde are continuously fed into the reactor.
Catalyst regeneration: The acid catalyst is regenerated and recycled to minimize waste.
Product isolation: The final product is isolated through crystallization or distillation.
化学反应分析
Types of Reactions: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
作用机制
The mechanism by which N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
相似化合物的比较
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
136482-43-4 |
|---|---|
分子式 |
C37H30N2 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methyl]aniline |
InChI |
InChI=1S/C37H30N2/c1-5-13-32(14-6-1)38(33-15-7-2-8-16-33)36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28H,29H2 |
InChI 键 |
XKCPSCKPIANTKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)







silane](/img/structure/B14271067.png)

![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
